Cas no 1448070-86-7 (N-[(1-benzylpiperidin-4-yl)methyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide)
![N-[(1-benzylpiperidin-4-yl)methyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide structure](https://ja.kuujia.com/scimg/cas/1448070-86-7x500.png)
N-[(1-benzylpiperidin-4-yl)methyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide 化学的及び物理的性質
名前と識別子
-
- N-[(1-BENZYLPIPERIDIN-4-YL)METHYL]-3-METHYL-2-OXO-1,3-BENZOXAZOLE-5-SULFONAMIDE
- N-((1-benzylpiperidin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
- 1448070-86-7
- F6436-0138
- N-[(1-benzylpiperidin-4-yl)methyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide
- AKOS024558853
-
- インチ: 1S/C21H25N3O4S/c1-23-19-13-18(7-8-20(19)28-21(23)25)29(26,27)22-14-16-9-11-24(12-10-16)15-17-5-3-2-4-6-17/h2-8,13,16,22H,9-12,14-15H2,1H3
- InChIKey: HATBAUONZVZZFM-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC2=C(C=1)N(C)C(=O)O2)(NCC1CCN(CC2C=CC=CC=2)CC1)(=O)=O
計算された属性
- せいみつぶんしりょう: 415.15657746g/mol
- どういたいしつりょう: 415.15657746g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 29
- 回転可能化学結合数: 6
- 複雑さ: 666
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 87.3Ų
N-[(1-benzylpiperidin-4-yl)methyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6436-0138-15mg |
N-[(1-benzylpiperidin-4-yl)methyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide |
1448070-86-7 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6436-0138-20μmol |
N-[(1-benzylpiperidin-4-yl)methyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide |
1448070-86-7 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6436-0138-2μmol |
N-[(1-benzylpiperidin-4-yl)methyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide |
1448070-86-7 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6436-0138-10μmol |
N-[(1-benzylpiperidin-4-yl)methyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide |
1448070-86-7 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6436-0138-5mg |
N-[(1-benzylpiperidin-4-yl)methyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide |
1448070-86-7 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6436-0138-50mg |
N-[(1-benzylpiperidin-4-yl)methyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide |
1448070-86-7 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F6436-0138-5μmol |
N-[(1-benzylpiperidin-4-yl)methyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide |
1448070-86-7 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6436-0138-2mg |
N-[(1-benzylpiperidin-4-yl)methyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide |
1448070-86-7 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6436-0138-4mg |
N-[(1-benzylpiperidin-4-yl)methyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide |
1448070-86-7 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6436-0138-1mg |
N-[(1-benzylpiperidin-4-yl)methyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide |
1448070-86-7 | 1mg |
$54.0 | 2023-09-09 |
N-[(1-benzylpiperidin-4-yl)methyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide 関連文献
-
Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
-
Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
-
Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
Related Articles
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
N-[(1-benzylpiperidin-4-yl)methyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamideに関する追加情報
Introduction to N-[(1-benzylpiperidin-4-yl)methyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide (CAS No. 1448070-86-7)
N-[(1-benzylpiperidin-4-yl)methyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1448070-86-7, belongs to a class of molecules that exhibit promising biological activities. Its unique structural features make it a valuable candidate for further investigation in drug discovery and therapeutic applications.
The molecular structure of N-[(1-benzylpiperidin-4-yl)methyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide incorporates several key functional groups that contribute to its potential pharmacological properties. The presence of a benzylpiperidine moiety and a sulfonamide group suggests that this compound may interact with biological targets in a manner similar to other known active pharmaceutical ingredients (APIs). Specifically, the piperidine ring is known to enhance binding affinity and selectivity, while the sulfonamide group often plays a crucial role in modulating enzyme activity and receptor interactions.
In recent years, there has been a growing interest in the development of novel compounds that can modulate central nervous system (CNS) activity. The benzylpiperidine scaffold is particularly relevant in this context, as it has been widely used in the design of drugs targeting neurological disorders. Preliminary studies have indicated that derivatives of this scaffold may exhibit properties such as analgesic, anxiolytic, and antidepressant effects. The addition of the sulfonamide group further enhances the potential for CNS activity by increasing water solubility and improving metabolic stability.
One of the most compelling aspects of N-[(1-benzylpiperidin-4-yl)methyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is its structural similarity to several FDA-approved medications. This similarity suggests that it may be able to fill existing therapeutic gaps or offer improved efficacy and safety profiles compared to current treatments. For instance, compounds with similar structures have shown promise in treating conditions such as chronic pain and neurodegenerative diseases. The ability to leverage existing knowledge about related molecules could significantly accelerate the drug development process.
The synthesis of N-(1-benzylpiperidin--4--ylmethyl)-3--methyl--2--oxo--2--3-dihydro--1--3-benzoxazole--5-sulfonamide presents unique challenges due to its complex architecture. However, advances in synthetic chemistry have made it possible to produce this compound with high purity and yield. Modern techniques such as palladium-catalyzed cross-coupling reactions and enzymatic transformations have been instrumental in achieving these results. These methods not only improve efficiency but also minimize unwanted byproducts, ensuring that the final product is suitable for further biological testing.
Recent research has begun to explore the potential applications of this compound in preclinical models. Studies have demonstrated that it can interact with various biological targets, including enzymes and receptors involved in pain signaling and inflammation. The sulfonamide group appears to be particularly important in modulating these interactions, potentially leading to novel therapeutic strategies. Additionally, the benzylpiperidine moiety may contribute to blood-brain barrier penetration, which is crucial for treating CNS disorders effectively.
The pharmacokinetic properties of N-(1-benzy lpiperidin -4 - ylmethyl ) - 3 - methyl - 2 - oxo - 2 , 3 - dihydro - 1 , 3 - benz oxazole - 5 - sulf on amide are also under investigation. Initial studies suggest that it exhibits reasonable oral bioavailability and metabolic stability, making it a promising candidate for further development. Understanding how the body processes this compound will be essential for optimizing dosing regimens and minimizing potential side effects. Further research is needed to fully characterize its pharmacokinetic profile and compare it with other known APIs.
In conclusion, N-(1-benzy lpiperidin --4-- ylmethyl)-3--methyl--2--oxo--2--3-dihydro--1--3-benz oxazole --5-sulf on amide represents a significant advancement in pharmaceutical research. Its unique structure and promising biological activities make it an attractive candidate for further investigation into treating various diseases. As more data becomes available on its efficacy and safety profiles, this compound could play a crucial role in developing new treatments for neurological disorders and other conditions where modulation of CNS activity is beneficial.
1448070-86-7 (N-[(1-benzylpiperidin-4-yl)methyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide) 関連製品
- 1396873-64-5(6-(4-benzylpiperidin-1-yl)-N-2-(1H-imidazol-4-yl)ethylpyridazine-3-carboxamide)
- 142702-32-7(Ethylene glycol disuccinate bis(sulfo-N-succinimidyl) ester sodium salt)
- 1804042-97-4(1-(3-Amino-4-methylphenyl)-3-bromopropan-2-one)
- 510763-97-0(4,4,6,9-Tetramethyl-6-phenyl-5,6-dihydro-4H-pyrrolo3,2,1-ijquinoline-1,2-dione)
- 874615-57-3(4-(1H-1,3-benzodiazol-2-yl)-1-(4-chloro-3-methylphenyl)pyrrolidin-2-one)
- 1018636-93-5(4-(7-Methyl-1H-indol-3-yl)butan-2-amine)
- 920376-84-7(N-(2-{6-(furan-2-yl)pyridazin-3-yloxy}ethyl)propanamide)
- 941927-86-2(2-methyl-7-(thiophen-2-yl)-5-{4-(trifluoromethyl)phenylmethyl}-4H,5H-1,3thiazolo4,5-dpyridazin-4-one)
- 1261913-58-9(4-Chloro-2-(4-methylsulfonylphenyl)benzoic acid)
- 1018142-14-7(ethyl [3,6-dicyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl ]acetate)




